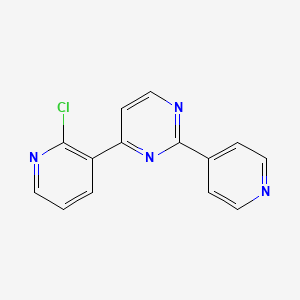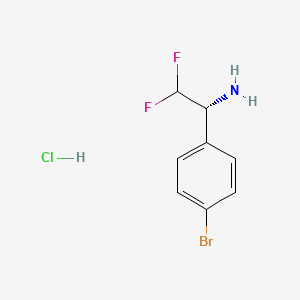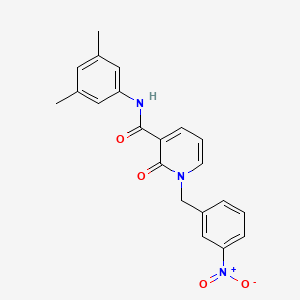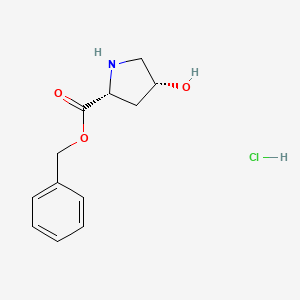
4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine, or CP2P, is an important intermediate used in the synthesis of many organic compounds. CP2P is a versatile synthetic building block that can be used to create compounds with a variety of properties, including those with potential therapeutic applications. CP2P is an important synthetic tool in modern chemistry and has been used in a wide range of scientific research applications. We will also discuss future directions for research involving CP2P.
科学的研究の応用
CP2P has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. CP2P has also been used in the synthesis of peptides, proteins, and other biologically active molecules. In addition, CP2P has been used in the synthesis of small molecules for use in drug discovery and development.
作用機序
The mechanism of action of CP2P depends on the specific reaction it is used in. In the Ullmann reaction, CP2P acts as a nucleophile and reacts with an aryl halide to form a new C-C bond. In the Buchwald-Hartwig reaction, CP2P acts as a nucleophile and reacts with an aryl amine to form a new C-N bond. In the Suzuki-Miyaura reaction, CP2P acts as an electrophile and reacts with an aryl boronic acid to form a new C-B bond.
Biochemical and Physiological Effects
CP2P has been used in a variety of biochemical and physiological studies. It has been used to study the structure and function of proteins, as well as to study the effects of drugs on cells and organisms. CP2P has also been used to study the effects of environmental pollutants on organisms. In addition, CP2P has been used to study the effects of hormones on cells and organisms.
実験室実験の利点と制限
CP2P has several advantages for lab experiments. It is a versatile building block that can be used to synthesize a variety of compounds. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using CP2P in lab experiments. It is a relatively reactive compound, so it must be handled carefully to avoid unwanted reactions. In addition, CP2P is not very soluble in water, so solvents must be used to facilitate reactions.
将来の方向性
There are many potential future directions for research involving CP2P. CP2P can be used to synthesize a variety of compounds with potential therapeutic applications, such as drugs and dyes. In addition, CP2P can be used to study the structure and function of proteins, as well as the effects of drugs and environmental pollutants on cells and organisms. Finally, CP2P can be used to study the effects of hormones on cells and organisms.
合成法
CP2P can be synthesized through a variety of methods, including the Ullmann reaction, the Buchwald-Hartwig reaction, and the Suzuki-Miyaura reaction. The Ullmann reaction is the simplest and most common method for synthesizing CP2P, and involves the reaction of aryl halides with aryl amines in the presence of a copper catalyst. The Buchwald-Hartwig reaction is a palladium-catalyzed reaction that involves the coupling of an aryl halide and an aryl amine. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction that involves the coupling of an aryl halide and an aryl boronic acid.
特性
IUPAC Name |
4-(2-chloropyridin-3-yl)-2-pyridin-4-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4/c15-13-11(2-1-6-17-13)12-5-9-18-14(19-12)10-3-7-16-8-4-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYVABICEOCBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-Chlorophenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2620882.png)

![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B2620886.png)



![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2620893.png)
![8-(4-Ethoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2620894.png)
![6-Amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(3-methoxyphenyl)pyrimidin-4-one](/img/structure/B2620895.png)

![N-(4-chlorophenyl)-2-((4-(4-methoxyphenyl)-7,8-dimethyl-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2620899.png)
![(R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate](/img/structure/B2620902.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B2620905.png)